

Dihydralazine Sulfate solubility in common laboratory solvents like DMSO and water

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Compound of Interest

Compound Name: Dihydralazine Sulfate

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An In-Depth Technical Guide to the Solubility of Dihydralazine Sulfate

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to experimental design, formulation, and ensuring reliable biological data. **Dihydralazine sulfate**, a vasodilator used as an antihypertensive agent, presents a case where solubility data can vary based on the solvent and experimental conditions.^{[1][2][3]} This guide provides a detailed overview of its solubility in common laboratory solvents, outlines standard experimental protocols for solubility determination, and illustrates key related workflows and biological pathways.

Quantitative Solubility Data

The solubility of **dihydralazine sulfate** has been reported in several common laboratory solvents. The data, summarized below, indicates variability, particularly in aqueous media, which underscores the importance of experimental conditions.

Solvent	Reported Solubility	Conditions / Notes	Source(s)
DMSO	1 mg/mL	-	[1] [3] [4]
≥1 mg/mL	-		
2 mg/mL	Solution reported as "clear"		
4.17 mg/mL	Requires sonication and warming to 60°C	[5]	
6 mg/mL	Fresh DMSO recommended as moisture can reduce solubility	[6]	
Water	1 g/10 mL (100 mg/mL)	Reported as "soluble"	
< 0.1 mg/mL	Reported as "insoluble"; requires sonication, warming to 60°C	[5]	
Ethanol	Insoluble	-	[6]

Note: The significant discrepancy in reported water solubility (ranging from highly soluble to insoluble) may be attributable to differences in experimental methods (e.g., kinetic vs. thermodynamic), pH, temperature, or the presence of different salt forms or hydrates.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical. The two primary methods employed during drug discovery and development are for determining thermodynamic and kinetic solubility.[\[7\]](#)[\[8\]](#)

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the intrinsic equilibrium solubility of a compound.^{[8][9][10]} It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

- **Preparation:** Add an excess amount of **dihydralazine sulfate** solid to a vial containing the solvent of interest (e.g., water, DMSO, or a relevant buffer). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.^[8]
- **Equilibration:** Seal the vial and agitate it at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.^[10]
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- **Quantification:** Accurately dilute the saturated supernatant with a suitable solvent.
- **Analysis:** Determine the concentration of **dihydralazine sulfate** in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a standard calibration curve.^[7]

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.^[7]

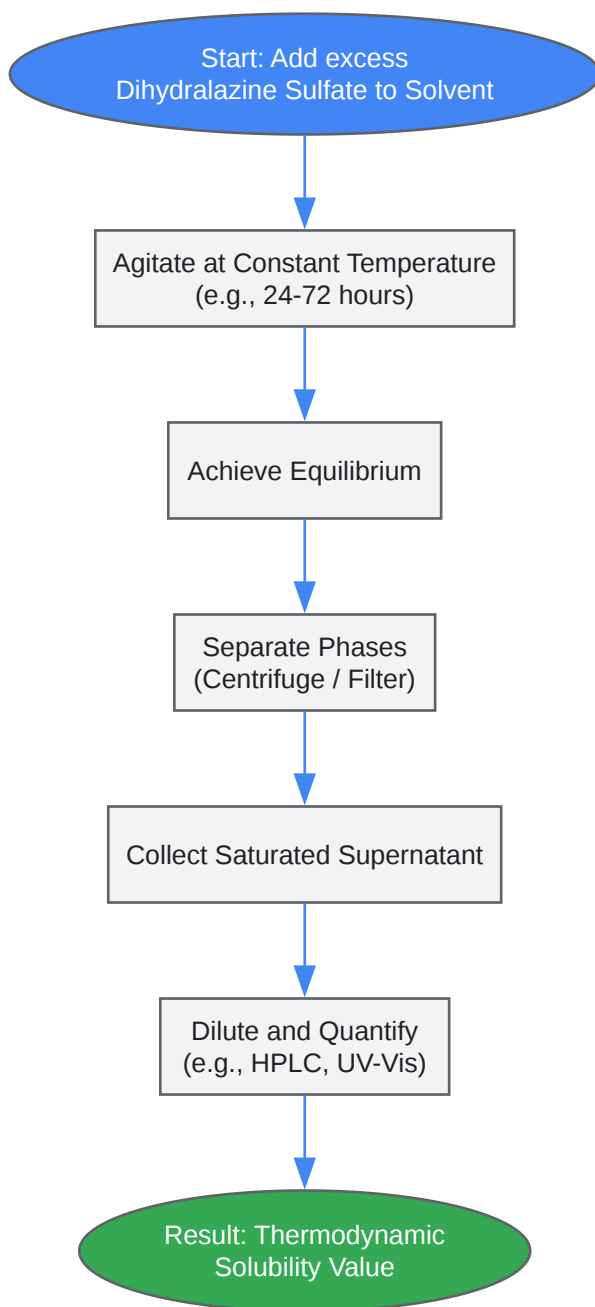
Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **dihydralazine sulfate** in 100% DMSO (e.g., 10-20 mM).^[7]
- **Serial Dilution:** Add small aliquots of the DMSO stock solution to a multi-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

- **Precipitation Detection:** Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. The formation of a precipitate is detected by an instrument that measures light scattering (nephelometry) or turbidity.[\[7\]](#)
- **Solubility Calculation:** The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation is detected.[\[7\]](#)

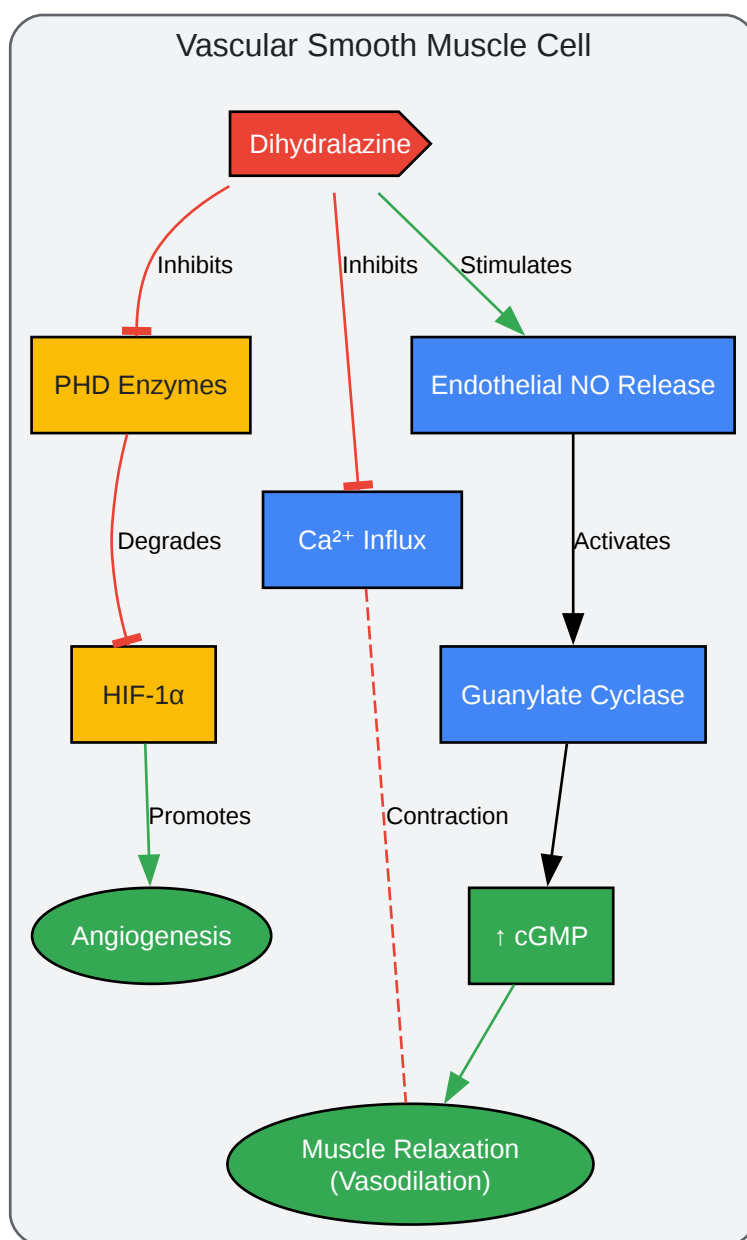
Visualized Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) in accordance with the specified technical requirements.



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Dihydralazine's Vasodilatory Signaling Pathways.

Mechanism of Action Summary

Dihydralazine sulfate functions primarily as a direct-acting arterial vasodilator.^[11] Its mechanism, while not fully elucidated, is understood to involve several pathways:

- Calcium Metabolism: It interferes with calcium ion (Ca^{2+}) movements within vascular smooth muscle cells, inhibiting their influx and promoting muscle relaxation.[12][13]
- Nitric Oxide (NO) Stimulation: The drug may stimulate the release of nitric oxide from endothelial cells, which activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[12][13]
- HIF-1 α Pathway: A novel mechanism suggests that dihydralazine inhibits prolyl hydroxylase domain (PHD) enzymes.[14][15] This action stabilizes the transcription factor Hypoxia-Inducible Factor-1 α (HIF-1 α), promoting the expression of downstream genes, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[14][15]

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